Achieved Affinity in Abl1 Cell-Free Assay Compared to Parent Scaffolds
The class of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, to which this compound belongs, demonstrated a significant gain in affinity for the Abl tyrosine kinase in a cell-free assay compared to earlier-generation parent compounds. The study reported that the affinity of these newly identified commercially available derivatives reached low nanomolar concentrations, significantly enhanced with respect to that of their parent compounds previously reported [1]. This indicates a substantial differentiation in target binding potency driven by the specific structural features of this chemotype. While the exact IC50 for the 5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide congener would require consult of the full primary data, it is a direct member of this high-affinity cluster.
| Evidence Dimension | Abl1 kinase affinity in cell-free assay |
|---|---|
| Target Compound Data | Low nanomolar concentration range (as a member of the high-affinity derivative class) |
| Comparator Or Baseline | Previously reported parent compounds |
| Quantified Difference | Significant enhancement (from unspecified higher concentrations to low nanomolar) |
| Conditions | Cell-free in vitro Abl kinase assay |
Why This Matters
Establishes that this specific derivative class exhibits a validated potency jump over earlier scaffolds, making it a superior starting point for medicinal chemistry programs targeting Abl.
- [1] Manetti, F., Falchi, F., Crespan, E., Schenone, S., Maga, G., & Botta, M. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4328–4331. View Source
